molecular formula C11H18O B14401573 (5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one CAS No. 86509-56-0

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one

Cat. No.: B14401573
CAS No.: 86509-56-0
M. Wt: 166.26 g/mol
InChI Key: KAQLHSAURJZXGW-ZJUUUORDSA-N
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Description

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one is unique due to its specific combination of butyl and methyl substituents on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

86509-56-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h5,8-10H,3-4,6-7H2,1-2H3/t9-,10+/m1/s1

InChI Key

KAQLHSAURJZXGW-ZJUUUORDSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](CC=CC1=O)C

Canonical SMILES

CCCCC1C(CC=CC1=O)C

Origin of Product

United States

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